![molecular formula C16H18FNO3S B12602138 [1,1'-Biphenyl]-2-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)- CAS No. 871114-14-6](/img/structure/B12602138.png)
[1,1'-Biphenyl]-2-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a sulfonamide group, a fluorine atom, and a hydroxybutyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- typically involves multiple steps. One common method includes the reaction of 4-fluorobiphenyl with sulfonamide under specific conditions to introduce the sulfonamide group. The hydroxybutyl chain is then added through a subsequent reaction, often involving a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxybutyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted biphenyl derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
[1,1’-Biphenyl]-2-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom and hydroxybutyl chain may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: This compound shares the biphenyl and fluorine components but differs in the functional groups attached.
4-Fluoro ABUTINACA N-(4-hydroxybutyl) metabolite: This compound is structurally similar but belongs to the class of synthetic cannabinoids
Uniqueness
The uniqueness of [1,1’-Biphenyl]-2-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
871114-14-6 |
|---|---|
Molecular Formula |
C16H18FNO3S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(4-hydroxybutyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18FNO3S/c17-14-9-7-13(8-10-14)15-5-1-2-6-16(15)22(20,21)18-11-3-4-12-19/h1-2,5-10,18-19H,3-4,11-12H2 |
InChI Key |
FYGSVJRMJLIINN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)F)S(=O)(=O)NCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)
![4-(4-{[Butyl(methyl)amino]methyl}phenyl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12602062.png)
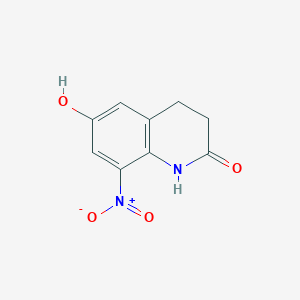

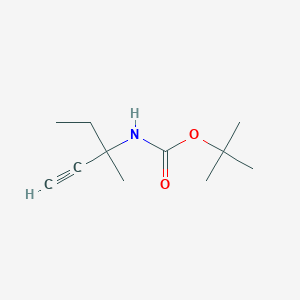
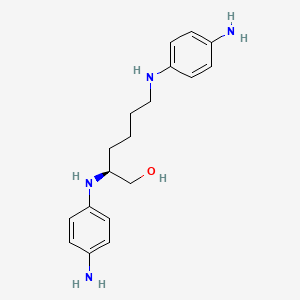
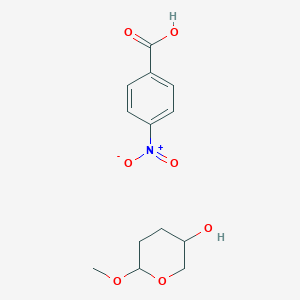
![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
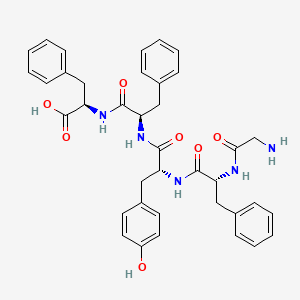
![1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12602126.png)
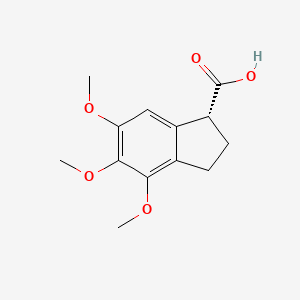
![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)

